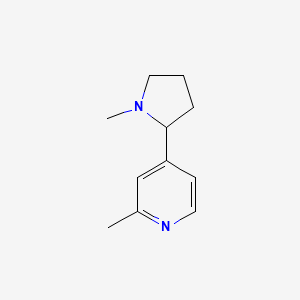
2-Methyl-4-(1-methylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-4-(1-metilpirrolidin-2-il)piridina es un compuesto heterocíclico que presenta un anillo de piridina sustituido con un grupo metilo y un anillo de pirrolidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Metil-4-(1-metilpirrolidin-2-il)piridina normalmente implica la reacción de 6-metilnicotinato con éster tert-butílico del ácido 2-oxipirrolidina-1-carboxílico. La reacción procede a través de una serie de pasos, incluyendo esterificación, ciclación y reducción, para producir el producto deseado . Las condiciones de reacción a menudo implican el uso de bases fuertes y agentes reductores, con un control cuidadoso de la temperatura y el pH para asegurar una alta pureza y rendimiento.
Métodos de Producción Industrial
Para la producción industrial, la síntesis de 2-Metil-4-(1-metilpirrolidin-2-il)piridina se puede escalar utilizando métodos de flujo continuo. Este enfoque permite un mejor control de las condiciones de reacción, menos residuos y mayor seguridad en comparación con los procesos por lotes tradicionales . El uso de catalizadores como el níquel Raney en una configuración de flujo continuo puede mejorar la eficiencia y la selectividad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Metil-4-(1-metilpirrolidin-2-il)piridina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piridina, a menudo usando reactivos como hidruro de sodio o diisopropilamida de litio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y bases. Las reacciones típicamente requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de piridina, mientras que la reducción puede producir derivados de pirrolidina completamente saturados.
Aplicaciones Científicas De Investigación
2-Metil-4-(1-metilpirrolidin-2-il)piridina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidos sus efectos sobre diversas enzimas y receptores.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en la formulación de productos de cigarrillos electrónicos debido a sus propiedades sensoriales
Mecanismo De Acción
El mecanismo de acción de 2-Metil-4-(1-metilpirrolidin-2-il)piridina implica su interacción con objetivos moleculares específicos, como receptores y enzimas. El anillo de pirrolidina puede mejorar la afinidad de unión del compuesto a sus objetivos, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen:
- 2-Metil-5-(1-metilpirrolidin-2-il)piridina
- 3-(1-Metil-2-pirrolidinil)piridina
- N-Metil-L-prolinol
Singularidad
2-Metil-4-(1-metilpirrolidin-2-il)piridina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con sus análogos, puede exhibir diferente reactividad y características de unión, lo que lo hace valioso para aplicaciones específicas .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-methyl-4-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-8-10(5-6-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3 |
Clave InChI |
PLIJBOMPTVRUQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2CCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



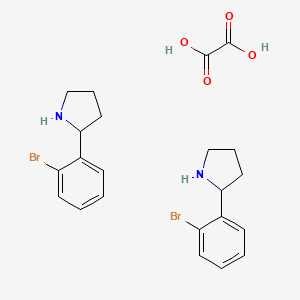

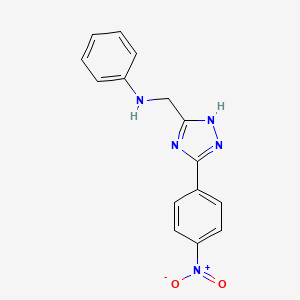
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11812041.png)
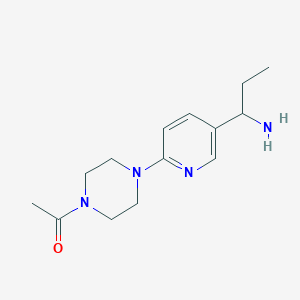
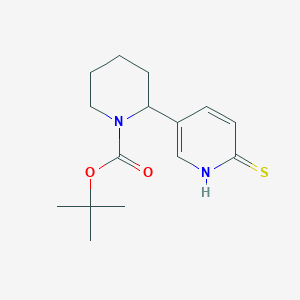



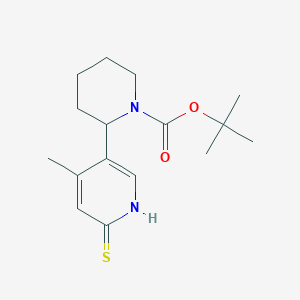

![2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11812090.png)

